molecular formula C8H19NO3 B1600167 Dimethylamino-PEG3 CAS No. 2741-30-2

Dimethylamino-PEG3

Cat. No.: B1600167
CAS No.: 2741-30-2
M. Wt: 177.24 g/mol
InChI Key: CCTDPTKERPLATF-UHFFFAOYSA-N
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Description

Dimethylamino-PEG3 is an organic compound with the molecular formula C₆H₁₅NO₂. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound acts as a weak base, similar to other organic amines .

Chemical Reactions Analysis

Dimethylamino-PEG3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dimethylamino-PEG3 involves its polyfunctional nature. The tertiary amine group allows it to act as a weak base, facilitating various chemical reactions. Its ether and hydroxyl functionalities contribute to its reactivity and versatility in different applications .

Properties

IUPAC Name

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTDPTKERPLATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445658
Record name SBB061064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-30-2
Record name SBB061064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercial Cl(CH2CH2O)3H (abb. ClE3H) (2.0 mole) and dimethylamine (20.0 mole) were mixed in a flask (3.0 l) fitted with a condenser and stirred (RT) for 30 hours. TLC (Si-gel) examination showed the complete consumption of the ClE3H. Excess dimethylamine was removed by two consecutive evaporations under reduced pressure. The residual material was reconstituted in CHCl3, dried (MgSO4), filtered and evaporated to dryness to produce the product, 8-dimethylamino-3,6-dioxaoctanol.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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